(+/-)-Epibatidine dihydrochloride

Receptor Binding Nicotinic Acetylcholine Receptors Pharmacology

Procure (±)-Epibatidine dihydrochloride to leverage its sub-nanomolar α4β2 affinity (Ki=43 pM) for rigorous calibration and validation of nAChR assays. Its >5,000-fold selectivity over α7 subtypes ensures precise isolation of α4β2-mediated responses in mixed-receptor systems. A critical reference standard for analgesic discovery and dopamine release studies.

Molecular Formula C11H15Cl3N2
Molecular Weight 281.6 g/mol
CAS No. 162885-01-0
Cat. No. B1516463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Epibatidine dihydrochloride
CAS162885-01-0
Molecular FormulaC11H15Cl3N2
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m1../s1
InChIKeyDGNNWUINALNROG-YDMPKLSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)-Epibatidine Dihydrochloride: Core Identity and Procurement Baseline


(±)-Epibatidine dihydrochloride (CAS 162885-01-0) is a synthetic alkaloid originally isolated from the Ecuadorian poison frog Epipedobates tricolor [1]. It functions as a highly potent, non-opioid agonist of nicotinic acetylcholine receptors (nAChRs), with its primary activity mediated through the α4β2 receptor subtype [2]. The compound is commercially available as a research-grade powder, typically certified to ≥98% purity via HPLC, and is soluble in DMSO and methanol . As the racemic mixture of both (+)- and (−)-enantiomers, it serves as the foundational reference standard for epibatidine-based pharmacological research, including studies of analgesic mechanisms and nAChR structure-activity relationships [2]. The dihydrochloride salt form enhances aqueous solubility and handling characteristics for in vitro and in vivo experimental applications.

(+/-)-Epibatidine Dihydrochloride: Why Simple Substitution with Other nAChR Agonists Is Not Recommended


Substituting (±)-epibatidine dihydrochloride with other nicotinic agonists, such as nicotine, cytisine, or ABT-594, is not straightforward due to profound differences in both binding affinity and functional selectivity across nAChR subtypes. Epibatidine exhibits sub-nanomolar binding affinity (Ki ≈ 43 pM) for the α4β2 receptor, which is orders of magnitude more potent than the prototypical agonist nicotine (Ki ≈ 1 nM) [1]. This potency differential directly impacts effective concentration ranges in both in vitro and in vivo models. Furthermore, the selectivity profile between α4β2 and α7 nAChRs differs significantly; epibatidine demonstrates a >5,000-fold selectivity for α4β2 over α7 (Ki 43 pM vs. 230 nM), a ratio that is not replicated by other commonly used agonists [1]. The quantitative evidence below demonstrates that even structurally related analogs like ABT-594, designed for improved therapeutic windows, exhibit distinct potency and behavioral separation profiles [2]. Consequently, experimental protocols, dose-response relationships, and observed pharmacological outcomes cannot be directly translated or expected to be equivalent when substituting epibatidine with other nAChR ligands.

(+/-)-Epibatidine Dihydrochloride: A Comparative Quantitative Evidence Guide for Scientific Selection


Potency Comparison: (±)-Epibatidine vs. Nicotine at the α4β2 nAChR

(±)-Epibatidine dihydrochloride exhibits significantly higher binding affinity for the α4β2 nicotinic acetylcholine receptor compared to the classic agonist nicotine. The measured inhibition constant (Ki) for epibatidine at the α4β2 nAChR is 43 pM [1]. In contrast, the Ki for nicotine at the same receptor subtype is approximately 1 nM [2]. This represents a greater than 20-fold difference in binding potency.

Receptor Binding Nicotinic Acetylcholine Receptors Pharmacology

Receptor Subtype Selectivity: α4β2 vs. α7 nAChR for (±)-Epibatidine

The selectivity of (±)-epibatidine dihydrochloride for the α4β2 nAChR subtype over the α7 subtype is highly pronounced. The compound demonstrates a Ki of 43 pM at α4β2 receptors, compared to a Ki of 230 nM at α7 receptors [1]. This difference in binding affinity provides a critical selectivity window of over 5,000-fold in favor of the α4β2 subtype. This is a key differentiator from compounds like nicotine, which have a narrower selectivity window.

Receptor Selectivity Nicotinic Acetylcholine Receptors nAChR Subtypes

In Vivo Analgesic Potency: (+)-Epibatidine vs. ABT-594 in Acute and Persistent Pain Models

A direct comparative study evaluated the anti-nociceptive effects of (+)-epibatidine and ABT-594, a structurally related analog developed for an improved therapeutic window [1]. In the rat tail-flick test (acute thermal pain), (+)-epibatidine was significantly more potent than ABT-594, with both compounds increasing tail-flick latencies only at doses that also impaired motor function on the rotarod test [1]. In models of persistent pain, however, both compounds reversed inflammatory and neuropathic hyperalgesia at doses lower than those causing motor impairment [1]. Notably, while (+)-epibatidine was consistently more potent in all assays, ABT-594 demonstrated a clearer separation between its anti-hyperalgesic and motor-disruptive effects [1].

Analgesia In Vivo Pharmacology Pain Models

Functional Activation of α4β2 nAChRs: EC50 Comparison with Nicotine

The functional potency of (±)-epibatidine dihydrochloride at α4β2 nAChRs is demonstrated by its EC50 value in the 86Rb+ efflux assay using IMR-32 human neuroblastoma cells, which is 7 nM [1]. This represents a functional activation of the receptor at low nanomolar concentrations. In comparison, nicotine is known to have a significantly higher EC50 for α4β2 receptor activation (e.g., EC50 ~ 230 nM in some cellular systems) [2], indicating that epibatidine is a far more potent functional agonist.

Functional Pharmacology Ion Flux Assays Nicotinic Acetylcholine Receptors

Neuromuscular nAChR Activity: (±)-Epibatidine vs. Suxamethonium Potency Comparison

On extraocular muscle preparations from rabbits, which respond to depolarizing agents with contraction, (±)-epibatidine dihydrochloride demonstrates markedly higher potency than the depolarizing neuromuscular blocker suxamethonium. Epibatidine caused muscle contraction at a dose 100-fold lower than that required for suxamethonium . In contrast, on rat diaphragm muscle end plates (which do not contract in response to depolarizing agents), epibatidine was equipotent with suxamethonium in causing neuromuscular inhibition .

Neuromuscular Junction Nicotinic Acetylcholine Receptors Ex Vivo Pharmacology

In Vivo Dopamine Release Potency: EC50 from Rat Striatal Slices

(±)-Epibatidine dihydrochloride is a potent inducer of dopamine release from rat striatal slices, with a reported EC50 of 0.4 nM [1]. This effect is mediated through presynaptic nAChRs located on dopaminergic terminals. While nicotine also elicits dopamine release, its potency is substantially lower; for example, nicotine has been reported to stimulate dopamine release with an EC50 in the micromolar range [2].

Neurochemistry Dopamine Release Ex Vivo Pharmacology

(+/-)-Epibatidine Dihydrochloride: Recommended Research and Industrial Applications Based on Comparative Evidence


High-Potency α4β2 nAChR Binding and Functional Assays

Leverage the exceptionally high binding affinity (Ki = 43 pM) and functional potency (EC50 = 7 nM in 86Rb+ flux assays) of (±)-epibatidine to calibrate α4β2 nAChR assays, validate receptor expression, or serve as a maximal-efficacy control in agonist screens [1]. Its >5,000-fold selectivity for α4β2 over α7 nAChRs makes it a superior tool for isolating α4β2-mediated responses in mixed-receptor systems [1].

Presynaptic Dopamine Release Studies

Utilize the sub-nanomolar potency (EC50 = 0.4 nM) of (±)-epibatidine in stimulating dopamine release from striatal slices to investigate presynaptic nAChR modulation of neurotransmitter release [1]. This application is particularly valuable for research into the cholinergic-dopaminergic interactions underlying addiction, Parkinson's disease, and schizophrenia.

Analgesic Mechanism Benchmarking

Employ (±)-epibatidine as a reference standard of high-potency, α4β2-mediated analgesia in rodent models of acute and persistent pain [2]. Its established, though narrow, therapeutic window provides a critical benchmark for evaluating the efficacy and side-effect profile of novel analgesic candidates, such as ABT-594, that aim to improve upon epibatidine's therapeutic index [2].

Neuromuscular nAChR Pharmacology

Apply (±)-epibatidine in ex vivo muscle preparations to differentiate the pharmacology of neuronal and muscle-type nAChRs. Its 100-fold higher potency over suxamethonium on rabbit extraocular muscle, but equipotency on rat diaphragm, provides a unique pharmacological signature for characterizing receptor subtypes and tissue-specific responses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Epibatidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.